molecular formula C21H26N2O4S B2936891 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide CAS No. 392326-98-6

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B2936891
CAS No.: 392326-98-6
M. Wt: 402.51
InChI Key: NPAJUGMPIFCQGE-UHFFFAOYSA-N
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Description

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, sulfonyl group, and benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative The morpholine ring is first functionalized with methyl groups at the 2 and 6 positionsThe final step involves the coupling of the sulfonylated morpholine with N-(2,3-dimethylphenyl)benzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical structure of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzamides, and reduced morpholine derivatives .

Scientific Research Applications

4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide apart from similar compounds is its specific substitution pattern on the benzamide moiety and the presence of the morpholine ring

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14-6-5-7-20(17(14)4)22-21(24)18-8-10-19(11-9-18)28(25,26)23-12-15(2)27-16(3)13-23/h5-11,15-16H,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAJUGMPIFCQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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